Niraparib carboxylic acid metabolite M1 is a significant metabolite of the drug niraparib, which is primarily known for its role as a poly(ADP-ribose) polymerase inhibitor. Niraparib is utilized in the treatment of recurrent epithelial ovarian, fallopian tube, or primary peritoneal cancer, particularly in patients who have responded to platinum-based chemotherapy. The compound is classified under the category of anticancer agents and is notable for its mechanism of action that exploits the concept of synthetic lethality in cancer cells with defective DNA repair pathways .
Niraparib carboxylic acid metabolite M1 is synthesized through metabolic processes primarily involving carboxylesterases. These enzymes catalyze the hydrolysis of niraparib, resulting in the formation of M1 as a major inactive metabolite. Following this initial conversion, M1 can undergo further modifications, including glucuronidation mediated by UDP-glucuronosyltransferases, leading to the production of another metabolite, M10. Other minor metabolic pathways may include methylation and monooxygenation .
The molecular formula of niraparib carboxylic acid metabolite M1 is , with a molar mass of approximately 320.396 g/mol. The structure features a carboxylic acid functional group that distinguishes it from its parent compound, niraparib .
The primary chemical reaction involving niraparib carboxylic acid metabolite M1 is its formation from niraparib through enzymatic hydrolysis. This reaction is significant in pharmacokinetics as it determines the bioavailability and therapeutic efficacy of the drug.
Niraparib carboxylic acid metabolite M1 possesses specific physical and chemical properties that are important for its research applications.
These properties influence how the compound behaves in biological systems and its potential effectiveness in clinical settings .
The primary application of niraparib carboxylic acid metabolite M1 lies within scientific research, particularly in pharmacokinetic studies aimed at understanding the metabolism and excretion profiles of niraparib. It has been validated for use in clinical studies assessing mass balance and absolute bioavailability, providing critical data for further drug development and therapeutic strategies against cancers associated with DNA repair deficiencies .
Poly(ADP-ribose) polymerases (PARPs), particularly PARP-1 and PARP-2, function as critical DNA damage sensors that catalyze poly(ADP-ribosyl)ation (PARylation) of target proteins. This post-translational modification recruits DNA repair machinery to sites of single-strand breaks (SSBs), primarily facilitating base excision repair (BER). PARP inhibition disrupts this process through dual mechanisms: catalytic suppression of PARylation and physical "trapping" of PARP-DNA complexes at damage sites. These trapped complexes obstruct DNA replication forks, converting transient SSBs into double-strand breaks (DSBs) during replication [3] [5].
The synthetic lethality of PARP inhibitors in homologous recombination repair (HRR)-deficient cells arises from this mechanistic basis. Cells with functional HRR (e.g., via BRCA1/2) can repair PARPi-induced DSBs. Conversely, HRR-deficient cells—due to mutations in BRCA1, BRCA2, or related genes (PALB2, RAD51C)—succumb to genomic instability and apoptosis. This differential vulnerability underpins the therapeutic window for PARP inhibitors in cancers exhibiting "BRCAness" phenotypes [4] [9].
Table 1: PARP Inhibitors and Key Characteristics
Inhibitor | PARP Trapping Efficiency | Primary Clinical Indications |
---|---|---|
Niraparib | High | Ovarian cancer maintenance |
Olaparib | Moderate | Ovarian, breast, pancreatic cancer |
Talazoparib | Very High | Breast cancer |
Veliparib | Low | Combination therapies |
Niraparib (MK-4827) is an orally bioavailable, potent inhibitor of PARP-1 and PARP-2, exhibiting IC50 values of 3.8 nM and 2.1 nM, respectively. Its selectivity for these enzymes exceeds 100-fold compared to other PARP family members (e.g., PARP-3 IC50 = 1300 nM) [1]. Preclinically, niraparib demonstrates selective cytotoxicity in BRCA1/2-deficient cells, with 50% cytotoxic concentrations (CC50) of 18–90 nM, compared to micromolar effects in normal cells. Notably, it penetrates the blood-brain barrier effectively (brain-to-plasma ratio: 0.85–0.99), suggesting utility in central nervous system metastases [1].
Clinically, niraparib received FDA approval based on the phase III NOVA and PRIMA trials, which evaluated its efficacy as maintenance therapy in platinum-sensitive recurrent ovarian cancer. These trials demonstrated significant progression-free survival (PFS) benefits irrespective of BRCA mutation status:
Table 2: Clinical Efficacy of Niraparib in Key Trials
Trial | Population | Median PFS (Months) | Hazard Ratio (95% CI) |
---|---|---|---|
NOVA | gBRCAm | 21.0 vs. 5.5 (placebo) | 0.27 (0.17–0.41) |
NOVA | Non-gBRCAm/HRD-positive | 12.9 vs. 3.8 (placebo) | 0.38 (0.24–0.59) |
PRIMA | Overall population | 13.8 vs. 8.2 (placebo) | 0.62 (0.50–0.76) |
Niraparib undergoes extensive hepatic metabolism primarily via carboxylesterases (CEs), generating the carboxylic acid metabolite M1 (Niraparib carboxylic acid metabolite M1; CAS 1476777-06-6). M1 constitutes a major circulating species in plasma and accounts for ~20% of excreted drug-related material in humans. Critically, M1 is pharmacologically inactive, lacking PARP-1/2 inhibitory activity due to altered molecular interactions with the NAD+ binding site [6] [8] [10].
The quantification of M1 is essential for pharmacokinetic (PK) characterization:
Table 3: Metabolic Pathways of Niraparib
Enzyme System | Primary Reaction | Metabolite Generated | Activity |
---|---|---|---|
Carboxylesterases | Hydrolysis of amide bond | M1 (carboxylic acid) | Inactive |
UGTs | Glucuronidation of M1 | M10 (acyl glucuronide) | Inactive |
CYP Enzymes | Minor oxidation/hydrogenation | Other trace metabolites | Variable |
M1's pharmacokinetic behavior directly informs clinical pharmacology:
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